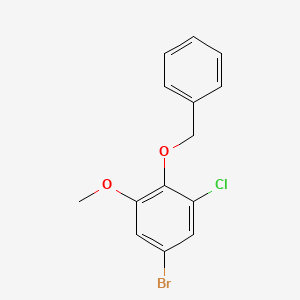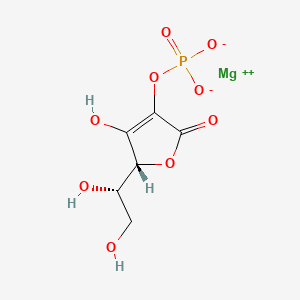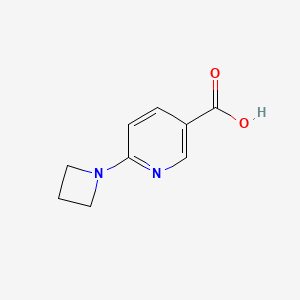
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran
Vue d'ensemble
Description
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a chemical compound that has gained significant interest in the scientific community. It has a molecular formula of C12H15BrO3S and a molecular weight of 319.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenylsulfonyl group attached to a tetrahydro-2H-pyran ring via a methyl group .Applications De Recherche Scientifique
Synthesis of Novel Pyrano[4,3-b]Pyran Derivatives A study by Abyar et al. (2019) showcased the synthesis of novel 2-amino-7-methyl-4-aryl-3-(phenylsulfonyl) pyrano[4,3-b]pyran-5(4H)-one derivatives using a one-pot three-component condensation process. This process involved aromatic aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and phenylsulfonylacetonitrile in the presence of nano kaolin/TiCl4 as a catalyst. The approach was highlighted for its excellent yields, eco-friendliness, and the preservation of various functional groups Abyar et al., Polycyclic Aromatic Compounds, 2019.
Carbon-Sulfur Bond Formation via Modified Migita Reaction Norris and Leeman (2008) detailed a palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions. This method was utilized in the synthesis of a former antiasthma drug candidate and demonstrated as a general approach for thioaryl halide cross-coupling. The process was noted for its overall yield advantage and efficient bond-forming steps Norris & Leeman, Organic Process Research & Development, 2008.
Synthesis of 4H-Pyran-4-One Derivatives Research by Shahrisa et al. (2000) focused on the synthesis of functionalized 4H-pyran-4-one derivatives, recognized for their biological properties such as fungicide and herbicide activities. The study reported on the synthesis of 2-bromomethyl-6-methyl-4H-pyran-4-one in low yields, addressing the limitations of previous methods and presenting a more accurate approach Shahrisa et al., Organic Preparations and Procedures International, 2000.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3S/c13-11-1-3-12(4-2-11)17(14,15)9-10-5-7-16-8-6-10/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPSPTJRBOLXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)





![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)
![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)
